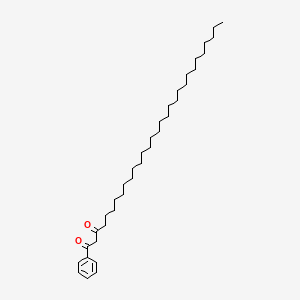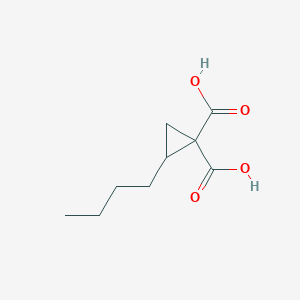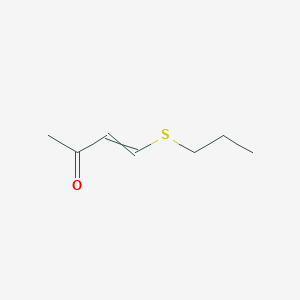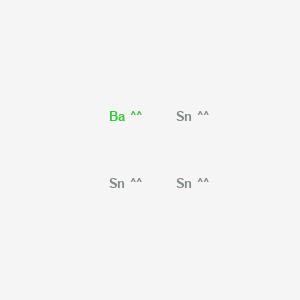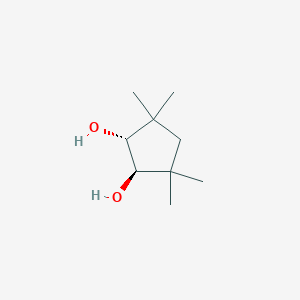![molecular formula C11H9NO4 B14474262 5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione CAS No. 67124-17-8](/img/structure/B14474262.png)
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione is a complex organic compound characterized by its unique dioxolo-indole structure.
Preparation Methods
The synthesis of 5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate indole derivatives under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione can be compared with other similar compounds, such as 5H-[1,3]dioxolo[4,5-f]indole and oxolinic acid. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific dioxolo-indole structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
67124-17-8 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-ethyl-[1,3]dioxolo[4,5-f]indole-6,7-dione |
InChI |
InChI=1S/C11H9NO4/c1-2-12-7-4-9-8(15-5-16-9)3-6(7)10(13)11(12)14/h3-4H,2,5H2,1H3 |
InChI Key |
ITQBPAGHSABROR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=O)C1=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


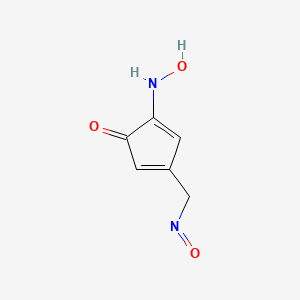

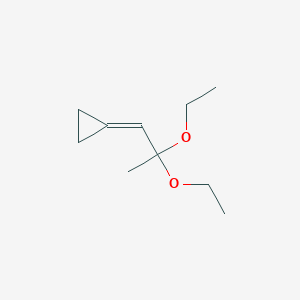
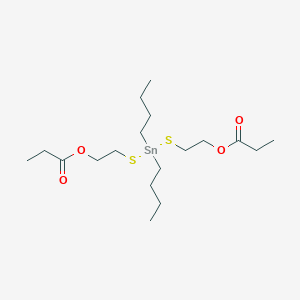
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
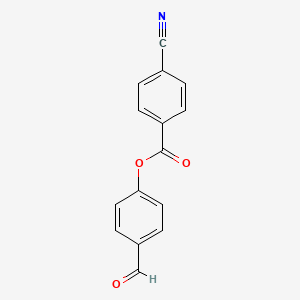
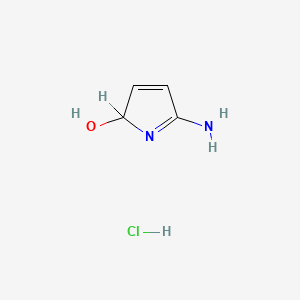

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
